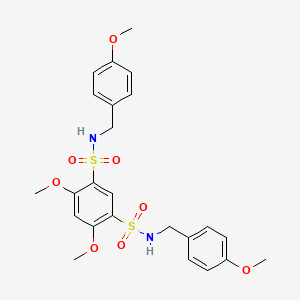

4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide

Description

Properties

IUPAC Name |

4,6-dimethoxy-1-N,3-N-bis[(4-methoxyphenyl)methyl]benzene-1,3-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O8S2/c1-31-19-9-5-17(6-10-19)15-25-35(27,28)23-14-24(22(34-4)13-21(23)33-3)36(29,30)26-16-18-7-11-20(32-2)12-8-18/h5-14,25-26H,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOCKSRCQCKDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a benzene derivative followed by the introduction of methoxy groups through methylation reactions. The final step often involves the coupling of the sulfonamide groups with 4-methoxybenzylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its sulfonamide groups are known to interact with biological targets, making it a candidate for developing new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related N1,N3-disubstituted benzene-1,3-disulfonamides, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of N1,N3-Disubstituted Benzene-1,3-disulfonamides

Key Comparisons :

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., 4-fluorophenyl) increase melting points (326–328°C) due to stronger intermolecular interactions, while electron-donating methoxy groups (e.g., 4-methoxyphenyl) lower melting points (279–281°C) . The target compound’s dimethoxy and benzyl groups likely result in intermediate thermal stability.

Spectral and Molecular Weight Trends :

- Methoxy substituents in analogs like N1,N3-Bis(4-methoxyphenyl) produce distinct ¹H NMR signals (δ 3.26–3.68) and a molecular ion peak at m/z 508 . The target compound’s additional benzyl and dimethoxy groups would increase molecular weight (estimated >600 Da) and introduce new NMR peaks for the benzyl CH₂ and methoxy protons.

Biological and Catalytic Applications: Compounds with hydrophobic substituents (e.g., 2,3-dimethylphenyl) are used in material science for their steric effects , while carboxylated analogs (e.g., 4-carboxyphenyl) are marketed for biochemical research .

Synthetic Methods: Similar disulfonamides are synthesized using CuI nanoparticle catalysts supported on polymer-layered double hydroxide nanocomposites, highlighting the role of substituent reactivity in optimizing reaction yields .

Research Findings and Implications

Structure-Activity Relationships: The 4,6-dimethoxy configuration on the central benzene ring may enhance electron density, improving interactions with biological targets (e.g., enzymes involved in platelet aggregation) . Benzyl groups (vs.

Gaps in Data :

- Specific data for the target compound (e.g., melting point, spectral details) are absent in the evidence, necessitating experimental validation.

Future Directions :

- Comparative studies on catalytic efficiency and antiplatelet activity between the target compound and its analogs could clarify substituent effects.

Biological Activity

4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C24H28N2O8S

- Molecular Weight : 536.6 g/mol

- CAS Number : 2248836-29-3

The compound is a member of the sulfonamide class, known for its ability to inhibit various biological pathways. Specifically, it has been studied for its role in inhibiting oxidative phosphorylation (OXPHOS), a critical metabolic pathway in cancer cells that rely heavily on aerobic respiration for energy production.

Inhibition of OXPHOS

Research indicates that compounds similar to this compound can significantly inhibit complex I of the mitochondrial respiratory chain. This inhibition leads to decreased ATP production and increased cytotoxicity in cancer cells. For instance, related benzene-1,4-disulfonamides have demonstrated nanomolar inhibition of complex I and significant anti-tumor effects in preclinical models .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| UM16 (pancreatic) | 0.58 | Inhibition of mitochondrial function |

| MIA PaCa-2 | 0.31 | ATP depletion in galactose medium |

| BxPC-3 | 1.0 | Disruption of oxidative phosphorylation |

These results indicate that the compound's efficacy is closely tied to its ability to disrupt energy metabolism in cancer cells.

Case Studies

A notable study involved the evaluation of structural analogs of benzene-1,4-disulfonamides, where it was found that modifications to the sulfonamide group significantly influenced potency and selectivity against cancer cell lines . The lead compound from this series demonstrated promising results in vivo, particularly in pancreatic cancer models.

Clinical Implications

While no clinical trials specifically targeting this compound have been reported yet, the success of related compounds suggests potential pathways for future research and development aimed at treating cancers dependent on OXPHOS.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of benzene-1,3-disulfonyl chloride with 4-methoxybenzylamine derivatives. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions .

- Catalysts : Use of coupling agents like carbodiimides improves amide bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z ~570) .

- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Approach :

- Enzyme inhibition : Test against carbonic anhydrase isoforms (IC50 determination via stopped-flow CO2 hydration assay) .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. halogen groups) modulate biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -CF3) enhance enzyme inhibition by stabilizing sulfonamide-enzyme interactions .

- Methoxy groups improve solubility but may reduce membrane permeability .

- Data Table :

| Substituent (R1, R2) | Carbonic Anhydrase IC50 (nM) | LogP |

|---|---|---|

| 4-OMe, 4-OMe | 35 ± 2 | 2.1 |

| 4-Cl, 4-Cl | 12 ± 1 | 3.8 |

| 4-CF3, 4-CF3 | 8 ± 0.5 | 4.2 |

| Source: Adapted from |

Q. What strategies resolve contradictions in reported inhibitory data across studies?

- Troubleshooting :

- Assay variability : Standardize buffer pH (e.g., Tris-HCl pH 7.4 vs. HEPES pH 7.0) to control ionization states .

- Enzyme source : Use recombinant isoforms (e.g., hCA XII vs. bacterial CA) to isolate target-specific effects .

Q. How can computational methods predict binding modes with biological targets?

- Methods :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3KS3 for hCA II) to model sulfonamide-Zn²+ coordination .

- MD simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What catalytic applications exist for this compound in organic synthesis?

- Applications :

- Bromination catalyst : Derivatives like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide enable regioselective bromination of alkenes .

- Multi-component reactions : Polymeric sulfonamides (e.g., PCBS) catalyze indole conjugations with 85–98% yields under solvent-free conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.